Trans,cis-3,6-Nonadien-1-ol is a naturally occurring organic compound belonging to the class of alcohols. It features both trans and cis configurations due to the presence of double bonds in its carbon chain, making it an interesting subject for study in organic chemistry and biochemistry. This compound is primarily sourced from essential oils and has been identified in various plant species.
Trans,cis-3,6-Nonadien-1-ol can be extracted from several natural sources, including essential oils of plants such as coriander and certain types of mint. Its occurrence in these oils contributes to their characteristic aromas and flavors.
This compound is classified under:
Trans,cis-3,6-Nonadien-1-ol can be synthesized through various methods, including:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to favor the formation of the desired isomeric form. The use of catalysts may also be implemented to enhance yields.
Trans,cis-3,6-Nonadien-1-ol has a molecular formula of . Its structure includes:
Trans,cis-3,6-Nonadien-1-ol can participate in various chemical reactions typical for alcohols and alkenes, including:
The reactivity of trans,cis-3,6-Nonadien-1-ol is influenced by its functional groups. The hydroxyl group can engage in hydrogen bonding, affecting its solubility and reactivity with electrophiles.
The mechanism of action for trans,cis-3,6-Nonadien-1-ol primarily relates to its biological activity as a flavoring agent and potential pheromone in certain insects.
Studies have shown that compounds similar to trans,cis-3,6-Nonadien-1-ol can influence insect behavior significantly, suggesting a role in ecological interactions.
Trans,cis-3,6-Nonadien-1-ol exhibits several notable physical properties:
Key chemical properties include:
Trans,cis-3,6-Nonadien-1-ol finds applications in various fields:
trans,cis-3,6-Nonadien-1-ol is biosynthesized primarily through the enzymatic modification of polyunsaturated fatty acids (PUFAs). Linolenic acid (18:3 ω-3) serves as the dominant precursor, undergoing oxidative cleavage to form C₉ aldehydes, which are subsequently reduced to aliphatic alcohols. The initial step involves lipoxygenase (LOX)-catalyzed peroxidation at the ω-3 position of linolenic acid, yielding 13-hydroperoxyoctadecatrienoic acid (13-HPOT). This hydroperoxide is cleaved by hydroperoxide lyase (HPL) to produce trans-3,cis-6-nonadienal, which alcohol dehydrogenase (ADH) reduces to trans,cis-3,6-nonadien-1-ol using NADH as a cofactor [8] [9]. The specificity of ADH toward the 3,6-nonadienal precursor determines the stereochemical fidelity of the final alcohol, with plant ADHs exhibiting high selectivity for the trans,cis configuration [8].
Table 1: Key Enzymes in Fatty Acid Degradation for trans,cis-3,6-Nonadien-1-ol Biosynthesis
| Precursor Compound | Enzyme | Product | Catalytic Cofactor |
|---|---|---|---|
| Linolenic acid | Lipoxygenase (LOX) | 13-HPOT | O₂ |
| 13-HPOT | Hydroperoxide lyase (HPL) | trans-3,cis-6-nonadienal | None |
| trans-3,cis-6-nonadienal | Alcohol dehydrogenase (ADH) | trans,cis-3,6-nonadien-1-ol | NADH |
Microbial systems employ analogous pathways, with Pseudomonas and Saccharomyces species converting exogenous linolenic acid via similar LOX/HPL/ADH cascades. However, bacterial ADHs often yield racemic mixtures due to reduced stereoselectivity [9].
Lipoxygenases initiate the pathway by incorporating molecular oxygen into PUFAs with positional specificity. In Cucurbitaceae plants (e.g., cucumbers, watermelons), LOX isoforms exhibit a strong preference for the ω-3 position of linolenic acid, generating 13-HPOT as the exclusive hydroperoxide intermediate [5] [8]. Hydroperoxide lyases then cleave 13-HPOT between C12 and C13, producing trans-3,cis-6-nonadienal—the direct aldehyde precursor of trans,cis-3,6-nonadien-1-ol. HPLs belong to the cytochrome P450 superfamily (CYP74B/C subfamilies) and utilize a heme-dependent mechanism for heterolytic cleavage. The kinetic efficiency (k~cat~/K~m~) of cucumber HPL toward 13-HPOT exceeds 10⁴ M⁻¹s⁻¹, underscoring its role as a gatekeeper enzyme for flavor volatile production [5] [8]. Environmental factors modulate HPL activity: water stress upregulates HPL expression in melons, while pathogen exposure suppresses it, directly impacting aldehyde precursor availability [5].
Table 2: Biochemical Properties of Key Enzymes in Precursor Conversion
| Enzyme Class | Substrate Specificity | Primary Product | Plant Occurrence | Optimal pH |
|---|---|---|---|---|
| Lipoxygenase (LOX) | Linolenic acid (ω-3) | 13-HPOT | Cucumber, Watermelon | 6.5–7.0 |
| Hydroperoxide lyase (HPL) | 13-HPOT | trans-3,cis-6-nonadienal | Cucumber, Violet leaf | 7.0–7.5 |
In violet leaf (Viola odorata), HPL exhibits dual specificity: it cleaves both 13-HPOT and 13-hydroperoxylinoleic acid (13-HPOD), yielding trans,cis-3,6-nonadienal and trans-2-nonenal, respectively. This explains the co-occurrence of multiple C₉ flavor volatiles in this species [9] [10].
The biosynthesis of trans,cis-3,6-nonadien-1-ol is transcriptionally regulated by genes encoding LOX, HPL, and ADH. In Cucumis sativus (cucumber), the CsLOX1 and CsHPL1 genes are co-expressed during fruit development, with peak expression coinciding with volatile emission at the commercial maturity stage [5]. Promoter analysis reveals ethylene-responsive elements (EREs) in CsHPL1, explaining enhanced trans,cis-3,6-nonadien-1-ol production during fruit ripening. Grafting experiments using Cucurbita rootstocks demonstrate that root-derived signaling molecules (e.g., cytokinins) upregulate CsLOX1 expression in scions, increasing alcohol yield by 40–60% compared to ungrafted plants [5] [9].
Microbial biosynthesis leverages recombinant expression: Escherichia coli transformed with Arabidopsis thaliana AtLOX2 and AtHPL genes produces 78 μg/L of trans,cis-3,6-nonadien-1-ol from linolenic acid. Co-expression with yeast ADH1 boosts titer 3.5-fold by minimizing aldehyde accumulation and feedback inhibition [9]. Silencing LOX or HPL genes in transgenic cucumber lines reduces trans,cis-3,6-nonadien-1-ol by >90%, confirming their indispensability [5].
Table 3: Genetic Regulatory Mechanisms for Biosynthetic Enzymes
| Gene | Organism | Regulatory Factor | Effect on trans,cis-3,6-Nonadien-1-ol |
|---|---|---|---|
| CsLOX1 | Cucumis sativus | Ethylene/Cytokinins | ↑ 2.5-fold upon hormone treatment |
| CsHPL1 | Cucumis sativus | Jasmonate-responsive MYC2 | ↑ 3.1-fold under herbivory stress |
| AtLOX2/AtHPL | Arabidopsis thaliana | Constitutive 35S promoter | Enables heterologous production (78 μg/L) |
| FaADH | Fragaria × ananassa | Fruit ripening transcription factors | ↑ 4.0-fold during ripening |
Environmental stressors fine-tune this genetic control: drought induces HPL expression via abscisic acid (ABA)-responsive transcription factors, while pathogen attack suppresses it through salicylic acid-mediated repression [5] [8].
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